molecular formula C10H18N2O3 B1360325 L-Prolyl-L-valine

L-Prolyl-L-valine

Cat. No. B1360325
M. Wt: 214.26 g/mol
InChI Key: AWJGUZSYVIVZGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Val is a dipeptide formed from L-proline and L-valine residues. It has a role as a metabolite.

Scientific Research Applications

Stereochemistry and Structural Studies

  • Stereochemistry of L-Prolyl-L-Valine Anhydride : A study by Ogura, H., Furuhata, K., & Furuhata, K. (1975) explored the stereochemistry of L-Prolyl-L-valine anhydride, a by-product from a Streptomyces culture. The study provided insights into the structural elucidation of this compound through infrared, NMR, 13C-NMR, and mass spectra analyses (Ogura, Furuhata, & Furuhata, 1975).

Metabolism and Biochemistry

  • Metabolism in Rumen Microorganisms : Research by Dehority, B. A., et al. (1958) indicated that valine and proline undergo metabolic transformations in rumen microorganisms, potentially contributing to cellulose digestion (Dehority et al., 1958).

Antibiotic Production

  • Actinomycin D Biosynthesis : Walker, J., et al. (1972) studied the activation of L-valine in the biosynthesis of actinomycin D by Streptomyces antibioticus, demonstrating its role as a precursor in antibiotic production (Walker, Otani, & Perlman, 1972).

Antihypertensive Effects

  • Antihypertensive Peptides in Aorta : Masuda, O., et al. (1996) found that certain peptides, including L-valyl-L-prolyl-L-proline, exhibited antihypertensive effects in rats when administered orally. This suggests potential cardiovascular applications (Masuda, Nakamura, & Takano, 1996).

Amino Acid Production

  • L-Valine Production in Corynebacterium glutamicum : Wang, X., Zhang, H., & Quinn, P. (2018) reviewed the metabolic engineering approaches for producing L-valine in Corynebacterium glutamicum, highlighting the significance of L-valine in food, medicine, and feed (Wang, Zhang, & Quinn, 2018).

Enzyme Research

  • Substrate Specificity of Human Granulocyte Elastase : Kramps, J., et al. (1983) discovered a specific substrate for human granulocyte elastase, L-pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, enhancing our understanding of this enzyme's activity (Kramps, van Twisk, & van der Linden, 1983).

Metal Complex Studies

  • Metal Complexes of L-Valine : Mandal, S., et al. (2014) investigated the coordination properties of L-valine with divalent metal ions, providing insights into the structural changes in amino acids due to metal binding (Mandal, Das, & Askari, 2014).

Mechanisms in Streptomyces

  • L-Prolyl Diketopiperazine Formation : Koaze, Y. (1960) explored the mechanism of L-prolyl diketopiperazine formation in Streptomyces, contributing to the understanding of peptide formation in this genus (Koaze, 1960).

Peptide Synthesis

  • Synthesis of Complex Peptides : Boissonnas, R. A., et al. (1958) documented the synthesis of a complex peptide involving L-prolyl-L-valine, demonstrating advanced peptide synthesis techniques (Boissonnas et al., 1958).

Cellular Studies

  • Amino Acid Utilization in Gymnodinium breve : Baden, D., & Mende, T. (1979) studied the utilization of amino acids, including L-valine, in the marine dinoflagellate Gymnodinium breve, providing insights into amino acid metabolism in marine microorganisms (Baden & Mende, 1979).

Microbial Fermentation

  • High-Level L-Valine Production in E. coli : Hao, Y., et al. (2022) reported on the multi-modular engineering of Escherichia coli for high-level production of L-valine, significant for industrial applications (Hao et al., 2022).

properties

Product Name

L-Prolyl-L-valine

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1

InChI Key

AWJGUZSYVIVZGP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1

sequence

PV

synonyms

Pro-Val
prolylvaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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